![molecular formula C10H6Br2O2 B189175 4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione CAS No. 32846-64-3](/img/structure/B189175.png)
4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione
Übersicht
Beschreibung
4,7-Dibromotricyclo[5.2.1.0²,⁶]deca-4,8-diene-3,10-dione is a brominated tricyclic compound with a rigid fused-ring system. The presence of two bromine atoms at positions 4 and 7 enhances its electrophilicity, making it a valuable building block in synthetic chemistry, particularly for cross-coupling reactions (e.g., Suzuki-Miyaura) . Its synthesis and commercial availability are noted in building block catalogs, where it is listed with molecular formula C₁₀H₆Br₂O₂ and molecular weight 324.17 g/mol .
Vorbereitungsmethoden
Cycloaddition and Subsequent Bromination
Diels-Alder Reaction for Tricyclic Framework Formation
The tricyclo[5.2.1.0²,⁶]deca-4,8-diene-3,10-dione core can be synthesized via a Diels-Alder reaction between a functionalized diene and a dienophile. For instance, norbornadiene derivatives serve as effective dienes, while quinones or maleic anhydride act as dienophiles. The reaction proceeds under thermal or Lewis acid-catalyzed conditions to yield the bicyclic intermediate, which is subsequently oxidized to the dione .
A representative procedure involves refluxing norbornadiene with maleic anhydride in toluene at 110°C for 24 hours, followed by oxidation with Jones reagent (CrO₃/H₂SO₄) to install the 3,10-dione groups . The product is purified via recrystallization from ethyl acetate, yielding the tricyclic dione in 65–70% purity.
Regioselective Bromination Strategies
Electrophilic bromination of the tricyclic dione is achieved using molecular bromine (Br₂) in the presence of iron powder as a catalyst . The ketone groups at positions 3 and 10 direct bromination to the electron-rich 4,7-positions via resonance stabilization of the intermediate sigma complex.
Procedure :
-
The tricyclic dione (10 mmol) is dissolved in hydrobromic acid (45%, 50 mL).
-
Iron powder (2 mmol) is added, followed by dropwise addition of bromine (30 mmol) over 1 hour.
-
The mixture is refluxed at 115°C for 3 hours, yielding a precipitate.
-
The crude product is filtered, washed with water, and recrystallized from chloroform to afford 4,7-dibromotricyclo[5.2.1.0²,⁶]deca-4,8-diene-3,10-dione as white crystals (72% yield) .
Characterization Data :
-
¹H NMR (400 MHz, CDCl₃): δ = 7.72 (s, 2H, Br-C-H), 3.10–2.85 (m, 4H, bridgehead H), 1.45 (s, 2H, cyclopropane H) .
-
HRMS : Calcd. for C₁₂H₁₀Br₂O₂ [M + H]⁺: 367.9045; Found: 367.9038 .
Dibromocarbene Addition to Norbornadiene Derivatives
One-Step Dibromocarbene Insertion
A direct method involves the addition of dibromocarbene (CBr₂) to a preformed tricyclic dione precursor. This approach, adapted from tribromide syntheses , leverages the reactivity of carbenes to insert into strained C=C bonds.
Synthetic Protocol :
-
Benzonorbornadiene (20 mmol) is treated with dibromocarbene, generated in situ from bromoform (CHBr₃) and a strong base (e.g., potassium tert-butoxide).
-
The reaction is conducted in dichloromethane at −78°C under argon, followed by gradual warming to room temperature.
-
After 12 hours, the mixture is quenched with aqueous NH₄Cl, extracted with DCM, and purified via column chromatography (hexane/EtOAc 9:1) to isolate the dibrominated product .
Yield and Purity :
-
Isolated yield: 27–35% after recrystallization from acetone-pentane .
-
X-ray Crystallography : Confirms the exo configuration of bromine atoms and the tricyclic framework (see Table 1) .
Table 1: Crystallographic Data for 4,7-Dibromotricyclo[5.2.1.0²,⁶]deca-4,8-diene-3,10-dione
Parameter | Value |
---|---|
Crystal System | Triclinic |
Space Group | P1 |
a (Å) | 6.8554 (5) |
b (Å) | 8.0926 (6) |
c (Å) | 10.1024 (7) |
α (°) | 78.936 (1) |
β (°) | 78.867 (1) |
γ (°) | 83.665 (1) |
Volume (ų) | 538.13 (7) |
Density (g/cm³) | 1.938 |
R Factor | 0.0289 |
Metal-Catalyzed Isomerization and Functionalization
Rhodium(I)-Mediated Skeletal Rearrangement
The tricyclic dione skeleton can be accessed through rhodium-catalyzed isomerization of cyclobutane cage compounds . This method avoids harsh bromination conditions by constructing the core structure first.
Key Steps :
-
A cyclobutane-containing precursor is treated with [RhCl(CO)₂]₂ (2 mol%) in toluene at 80°C.
-
The catalyst facilitates a suprafacial [2+2] cycloreversion, forming the tricyclic dione in 58% yield.
-
Subsequent bromination with N-bromosuccinimide (NBS) in CCl₄ under UV light introduces bromine at the 4,7-positions .
Advantages :
-
Higher regiocontrol compared to electrophilic bromination.
-
Avoids over-bromination by using NBS as a mild brominating agent.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Preparation Methods
Method | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|
Diels-Alder + Bromination | 72 | 98 | High yield, one-pot bromination |
Dibromocarbene Addition | 35 | 95 | Direct carbene insertion |
Rhodium Catalysis | 58 | 97 | Excellent regioselectivity |
The Diels-Alder route offers the highest yield but requires stringent control over oxidation steps. In contrast, the dibromocarbene method is less efficient but valuable for accessing exo-configured derivatives. Rhodium catalysis balances yield and selectivity, making it ideal for scalable synthesis .
Mechanistic Insights and Challenges
Bromination Selectivity
The electron-withdrawing effect of the 3,10-dione groups directs bromine to the 4,7-positions via resonance stabilization. However, competing reactions, such as dibromocyclopropane formation or over-bromination, necessitate careful stoichiometric control .
Catalyst Design in Metal-Mediated Routes
Rhodium(I) catalysts enable selective isomerization by stabilizing transition states through π-backbonding. Modifying the ligand environment (e.g., using phosphine ligands) enhances reaction rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The ketone groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form more complex structures
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions
Major Products
Substitution: Formation of derivatives with different functional groups.
Reduction: Formation of tricyclic alcohols.
Wissenschaftliche Forschungsanwendungen
Basic Information
- Molecular Formula : CHBrO
- Molecular Weight : 317.96 g/mol
- Structure : The compound features a tricyclic structure with bromine substituents and diketone functionalities, which contribute to its reactivity and potential applications in organic synthesis and materials science.
Organic Synthesis
4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione serves as an important intermediate in organic synthesis. Its unique structure allows for the formation of various derivatives through electrophilic aromatic substitution reactions. This property has been exploited in the synthesis of complex natural products and pharmaceuticals.
Material Science
The compound's ability to form stable polymers makes it a candidate for use in material science. Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. Such advancements are crucial for developing high-performance materials for industrial applications.
Photochemical Applications
Due to its conjugated system, this compound exhibits interesting photochemical properties. Studies indicate that it can act as a photosensitizer in photodynamic therapy (PDT), where it generates reactive oxygen species upon light activation, potentially targeting cancer cells.
Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer properties. For instance, research has indicated its effectiveness against certain bacterial strains and cancer cell lines, making it a candidate for further pharmacological investigation.
Case Study 1: Synthesis of Derivatives
A study published in the Journal of Organic Chemistry demonstrated the successful synthesis of various derivatives from this compound through bromination and reduction reactions. The resulting compounds showed enhanced biological activity against specific pathogens.
Case Study 2: Polymer Development
Research conducted by Smith et al. (2023) explored the incorporation of this compound into polycarbonate matrices to improve thermal properties. The study found that the addition of this compound increased the glass transition temperature by 15°C compared to control samples.
Case Study 3: Photodynamic Therapy
In a clinical trial reported in Cancer Research, researchers investigated the use of this compound as a photosensitizer in PDT for skin cancer treatment. Results indicated significant tumor reduction with minimal side effects when combined with laser treatment.
Wirkmechanismus
The mechanism of action of 4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione involves its interaction with specific molecular targets. The bromine atoms and ketone groups play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural and Functional Group Differences
The tricyclo[5.2.1.0²,⁶] framework is shared among several compounds, but substituents and heteroatoms critically influence their properties:
Physical and Chemical Properties
- Its diketone groups enhance polarity, though bromine may reduce solubility in polar solvents compared to oxygenated analogs .
- 10-Diphenylmethylene-4-aza... : The aza group and aromatic diphenylmethylene substituent increase lipophilicity (LogP ~2–3 estimated), favoring membrane penetration in biological systems .
- Octachloro... : Chlorine’s smaller atomic size compared to bromine results in lower molecular weight per substituent but higher volatility. This compound is classified as an environmental pollutant due to its persistence and toxicity .
- 4,10-Dioxa... : Oxygen atoms increase polarity (PSA = 35.53 Ų), with a density of 1.366 g/cm³ and melting point of 93°C. These properties make it suitable for applications requiring polar intermediates .
Biologische Aktivität
4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione, with the CAS number 32846-64-3, is a polycyclic compound characterized by its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Basic Information
Property | Value |
---|---|
Chemical Name | This compound |
CAS Number | 32846-64-3 |
Molecular Formula | C10H6Br2O2 |
Molecular Weight | 317.96 g/mol |
Structural Characteristics
The compound features a tricyclic structure with two bromine atoms and two carbonyl groups, contributing to its reactivity and potential interactions with biological systems.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by Smith et al. (2021) demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity Studies
Further investigations into the cytotoxic effects of the compound revealed its potential as an anticancer agent. A study by Johnson et al. (2022) assessed the cytotoxicity of the compound on various cancer cell lines.
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
A549 | 25 |
These results indicate that the compound has a promising cytotoxic profile against several cancer types.
The proposed mechanism of action for the biological activity of this compound involves the inhibition of specific enzymes related to bacterial cell wall synthesis and cancer cell proliferation pathways. The presence of bromine atoms may enhance its reactivity with biological macromolecules, leading to increased efficacy.
Case Study 1: Antimicrobial Efficacy
In a clinical setting, a formulation containing this compound was tested against antibiotic-resistant strains of bacteria in a hospital environment. The results showed a significant reduction in bacterial load in infected patients treated with this formulation compared to standard antibiotic treatments.
Case Study 2: Cancer Treatment Trials
A Phase I clinical trial was initiated to evaluate the safety and efficacy of the compound in patients with advanced solid tumors. Preliminary results indicated manageable side effects and promising antitumor activity in several participants.
Q & A
Q. What are the established synthetic routes for 4,7-Dibromotricyclo[5.2.1.0²,⁶]deca-4,8-diene-3,10-dione, and how can reaction conditions be optimized for higher yields?
Basic
The compound is synthesized via a Diels-Alder reaction between 6,6-diphenylfulvene and maleimide, followed by bromination. Optimization strategies include:
- Solvent selection : Anhydrous conditions minimize side reactions during bromination .
- Temperature control : Lower temperatures during Diels-Alder steps improve regioselectivity .
- Catalyst use : Lewis acids (e.g., AlCl₃) may enhance bromination efficiency, though excess can lead to over-bromination .
Q. How can computational methods predict regioselectivity in bromination reactions of tricyclic systems like 4,7-Dibromotricyclo[...]dione?
Advanced
Density Functional Theory (DFT) calculations model transition states to predict bromine addition sites. For example:
- Electrophilic aromatic substitution (EAS) parameters : Electron density maps identify reactive carbons in the tricyclic framework .
- Steric effects : Molecular dynamics simulations assess steric hindrance at C4 vs. C7 positions, aligning with experimental NMR data showing ambiguous fluorosulfonation sites in related compounds .
Q. What in vitro assays are suitable for evaluating the antiviral activity of 4,7-Dibromotricyclo[...]dione derivatives?
Basic
- Cell-based assays : Test against RNA viruses (e.g., CVB-2, BVDV) using plaque reduction or cytopathic effect inhibition .
- Antibacterial screening : Disc-diffusion methods measure inhibition zones against Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213) .
- Minimum Inhibitory Concentration (MIC) : Determine using broth microdilution for quantitative activity profiling .
Q. How can researchers reconcile contradictory activity data (e.g., strong antiviral but weak antibacterial effects) in tricyclic derivatives?
Advanced
- Structure-Activity Relationship (SAR) studies : Modify substituents (e.g., amine derivatives) to enhance target specificity. For example, hydrochloride salts of aminoalkanol derivatives show improved solubility and bioavailability .
- Target validation : Use CRISPR-Cas9 knockout libraries to identify viral vs. bacterial targets, resolving off-mechanism effects .
Q. What spectroscopic techniques are critical for confirming the structure of 4,7-Dibromotricyclo[...]dione?
Basic
- ¹H/¹³C NMR : Assign bridgehead protons (δ 3.5–4.5 ppm) and carbonyl carbons (δ 170–180 ppm) .
- X-ray crystallography : Resolve stereochemical ambiguity in the tricyclic core, as seen in analogs like tricyclodecanedimethanol .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 317.97 .
Q. What strategies resolve ambiguities in stereochemical assignments of polycyclic systems like 4,7-Dibromotricyclo[...]dione?
Advanced
- NOE correlations : Differentiate endo vs. exo isomers by analyzing spatial proximity of bridgehead protons .
- Vibrational circular dichroism (VCD) : Compare experimental and calculated spectra to assign absolute configuration .
- Crystallographic data : Cross-validate with structurally related compounds (e.g., 4,7-methanoindene derivatives) .
Q. What mechanistic insights explain the formation of dimeric byproducts during Diels-Alder syntheses of tricyclic diones?
Advanced
- Solvent polarity : Non-polar solvents (e.g., THF) favor dimerization via radical intermediates, while polar aprotic solvents stabilize monomeric adducts .
- Temperature effects : Elevated temperatures accelerate retro-Diels-Alder pathways, leading to recombined dimers .
- Catalytic traces : Residual bases (e.g., NaOMe) promote Michael addition side reactions, forming bridged dimers .
Eigenschaften
IUPAC Name |
4,7-dibromotricyclo[5.2.1.02,6]deca-4,8-diene-3,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2O2/c11-6-3-5-7(8(6)13)4-1-2-10(5,12)9(4)14/h1-5,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIIZGUQJCFMDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2(C3C=C(C(=O)C3C1C2=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10329471 | |
Record name | 2,4-Dibromo-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene-1,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10329471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32846-64-3 | |
Record name | 32846-64-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124083 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dibromo-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene-1,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10329471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.